(4-Chlorophenyl)isopropylketene
Description
(4-Chlorophenyl)isopropylketene is a reactive ketene derivative characterized by a 4-chlorophenyl group and an isopropyl substituent attached to the ketene core (RC=C=O). Ketenes are highly electrophilic intermediates widely used in organic synthesis, particularly in cycloadditions and polymerizations.
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
InChI |
InChI=1S/C11H11ClO/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8H,1-2H3 |
InChI Key |
LSZVSCXZSRXVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Evidence from halogenated maleimide derivatives (Table 1) reveals that the size of the halogen (F, Cl, Br, I) has minimal impact on inhibitory activity against monoacylglycerol lipase (MGL). For example:
- N-(4-fluorophenyl)maleimide (19) : IC₅₀ = 5.18 μM
- N-(4-chlorophenyl)maleimide (22) : IC₅₀ = 7.24 μM
- N-(4-bromophenyl)maleimide (25) : IC₅₀ = 4.37 μM
- N-(4-iodophenyl)maleimide (28) : IC₅₀ = 4.34 μM
This suggests that electronic effects (e.g., electron-withdrawing capacity of Cl) may outweigh steric considerations in bioactivity. Extrapolating to (4-Chlorophenyl)isopropylketene, the 4-Cl substituent could similarly enhance electrophilicity without significantly hindering molecular interactions .
Table 1: Halogen Effects on Maleimide Inhibitory Activity
| Compound | Halogen | IC₅₀ (μM) |
|---|---|---|
| N-(4-fluorophenyl)maleimide | F | 5.18 |
| N-(4-chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-bromophenyl)maleimide | Br | 4.37 |
| N-(4-iodophenyl)maleimide | I | 4.34 |
Aryl Group Variations in Bioactive Compounds
Pyridine derivatives containing 4-chlorophenyl groups, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, exhibit superior insecticidal activity against cowpea aphids compared to acetamiprid, a commercial insecticide. This highlights the role of 4-chlorophenyl in enhancing bioactivity, likely through improved target binding or metabolic stability . By analogy, this compound may exhibit similar advantages in agrochemical applications, though its reactivity as a ketene would require stabilization for practical use.
Table 2: Insecticidal Activity of Chlorophenyl-Containing Pyridine Derivatives
| Compound | Aphid Mortality (%) | Reference |
|---|---|---|
| N-(4-chlorophenyl)pyridine derivative (2) | 92 | |
| Acetamiprid (Control) | 78 |
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